(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
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Overview
Description
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic compound with a unique tricyclic structure. This compound features a combination of a diazatricyclo core, a thiophene ring, and a 2-methylphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the thiophene and 2-methylphenyl groups. Common synthetic routes may include:
Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Thiophene Ring: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the 2-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Trimethoxyphenylsilane: A compound with a phenyl ring and methoxy groups.
Uniqueness
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is unique due to its tricyclic structure and the presence of both a thiophene ring and a 2-methylphenyl group. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.
Properties
IUPAC Name |
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-15-6-2-3-7-16(15)13-22-14-17-12-18(19-8-4-11-25-19)23-10-5-9-21(17,23)20(22)24/h2-4,6-8,11,17-18H,5,9-10,12-14H2,1H3/t17-,18-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGBVKIZFCRQQ-WFXMLNOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3CC(N4C3(C2=O)CCC4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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